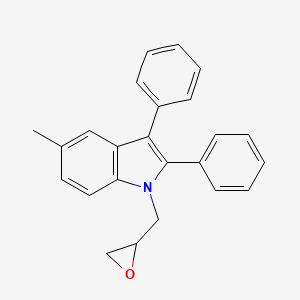
5-methyl-1-(2-oxiranylmethyl)-2,3-diphenyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-1-(2-oxiranylmethyl)-2,3-diphenyl-1H-indole is a compound that has gained interest in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the indole family and has a unique chemical structure.
Mécanisme D'action
The mechanism of action of 5-methyl-1-(2-oxiranylmethyl)-2,3-diphenyl-1H-indole is not fully understood. However, it has been suggested that the compound may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has also been suggested that the compound may work by binding to metal ions, leading to changes in their fluorescence properties.
Biochemical and Physiological Effects:
Studies have shown that 5-methyl-1-(2-oxiranylmethyl)-2,3-diphenyl-1H-indole has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to be a fluorescent probe for detecting metal ions, which could have potential applications in the field of biosensors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-methyl-1-(2-oxiranylmethyl)-2,3-diphenyl-1H-indole is its ease of synthesis, which allows for large-scale production. Additionally, its unique chemical structure makes it a useful tool for studying various biological processes. However, one limitation of the compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 5-methyl-1-(2-oxiranylmethyl)-2,3-diphenyl-1H-indole. One area of interest is its potential use as an anti-cancer drug. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Additionally, the use of the compound as a fluorescent probe for detecting metal ions could be further explored, as it has potential applications in the field of biosensors. Finally, the development of new synthetic methods for the compound could lead to improved yields and purity, making it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of 5-methyl-1-(2-oxiranylmethyl)-2,3-diphenyl-1H-indole involves the reaction of 5-methylindole-2-carboxylic acid with epichlorohydrin in the presence of a base. The resulting product is then treated with hydrazine hydrate to obtain the final compound. This method has been reported to yield high purity and good yields of the compound.
Applications De Recherche Scientifique
5-methyl-1-(2-oxiranylmethyl)-2,3-diphenyl-1H-indole has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, it has been studied for its potential use as a fluorescent probe for detecting metal ions.
Propriétés
IUPAC Name |
5-methyl-1-(oxiran-2-ylmethyl)-2,3-diphenylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO/c1-17-12-13-22-21(14-17)23(18-8-4-2-5-9-18)24(19-10-6-3-7-11-19)25(22)15-20-16-26-20/h2-14,20H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTAWTBURRRIMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC5CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-furylmethyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5199360.png)
![3-cyclohexyl-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5199365.png)
![ethyl N-[4-(ethylthio)benzoyl]glycinate](/img/structure/B5199377.png)
![4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide](/img/structure/B5199393.png)
![4-ethoxy-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5199394.png)
![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5199403.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzamide](/img/structure/B5199411.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5199412.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclohexanamine](/img/structure/B5199419.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B5199426.png)
![6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate](/img/structure/B5199439.png)
![N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide](/img/structure/B5199446.png)
![(1-{[1-(7-fluoro-4-methyl-2-quinolinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5199450.png)